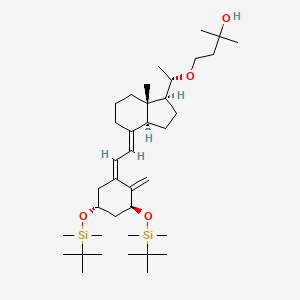

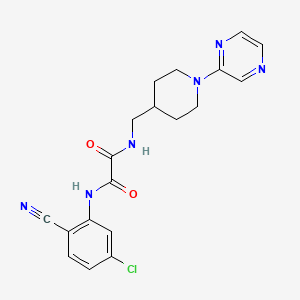

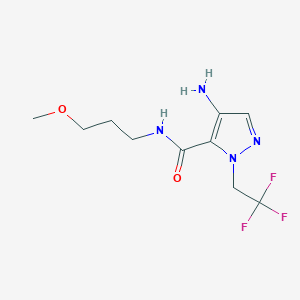

6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-(4-methylbenzenesulfonyl)-4-(piperidin-1-yl)quinoline, also known as PBOX-15, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. It belongs to the class of quinoline derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Fluorescent Probes for Zinc Ions

A study described the synthesis of analogs related to a Zinquin-related fluorophore, where the 6-methoxy compound served as a precursor to Zinquin ester, a specific fluorophore for Zn(II) ions. The research highlighted that these compounds, including the 6-methoxy variant, exhibit a bathochromic shift in their ultraviolet/visible spectra upon the addition of Zn(II), forming fluorescent complexes with Zn(II). This property is critical for developing sensitive and selective probes for detecting zinc ions in biological systems (Kimber et al., 2003).

Regioselectivity in Sulfoxide Thermolysis

Another research explored the sulfoxide thermolysis in β-Amino-α-sulfinyl esters, focusing on how solvent choice impacts the regioselectivity of this reaction. It demonstrated that different solvents could significantly influence the outcome of the elimination process, a critical consideration for synthetic chemists working on developing new chemical entities or intermediates for pharmaceutical applications (Bänziger, Klein, & Rihs, 2002).

Large-Scale Synthesis of Octahydrobenzo[g]quinolines

Research on the large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester showcases an efficient methodology for producing this compound, which is an important intermediate for pharmaceutically active compounds. The study underscores the practicality of synthesizing complex molecules on a large scale, which is vital for drug development and manufacturing processes (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Anticorrosive Properties of Quinoline Derivatives

A review focused on the use of quinoline and its derivatives, including the 6-methoxy variant, as anticorrosive materials for protecting metals against corrosion. It highlighted the mechanisms by which these compounds form stable complexes with metallic surfaces, offering insights into their potential applications in industries where metal preservation is crucial (Verma, Quraishi, & Ebenso, 2020).

properties

IUPAC Name |

6-methoxy-3-(4-methylphenyl)sulfonyl-4-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3S/c1-16-6-9-18(10-7-16)28(25,26)21-15-23-20-11-8-17(27-2)14-19(20)22(21)24-12-4-3-5-13-24/h6-11,14-15H,3-5,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRMUGRHACMAJQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[6-(ethylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2759250.png)

![Methyl 3-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2759252.png)

![3-[3-(Phenylmethoxycarbonylamino)propylsulfanyl]propanoic acid](/img/structure/B2759256.png)

![2-Methoxyethyl 5-[(hydrazinecarbonyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2759261.png)

![4-[(2-Methylmorpholin-4-yl)methyl]benzoic acid](/img/structure/B2759267.png)

![Methyl 1-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2759268.png)